H-N-Me-Arg-OH.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-Arg-OH.HCl typically involves the protection of the amino and guanidine groups of arginine, followed by methylation and deprotection steps. One common method involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group and Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protection for the guanidine group . The protected arginine is then methylated using methyl iodide, followed by deprotection using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
H-N-Me-Arg-OH.HCl undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
H-N-Me-Arg-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and amino acid analysis.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
H-N-Me-Arg-OH.HCl exerts its effects primarily by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, the compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The inhibition of NOS by this compound involves the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to NO .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent amino acid from which H-N-Me-Arg-OH.HCl is derived.
N-Methyl-L-arginine: A similar compound without the hydrochloride salt form.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another NOS inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific methylation and hydrochloride salt form, which enhances its solubility and stability compared to other arginine derivatives . This makes it particularly useful in biochemical and pharmaceutical applications where solubility and stability are critical.
Biological Activity
H-N-Me-Arg-OH.HCl, also known as N-methylarginine hydrochloride, is a derivative of the amino acid arginine that has garnered significant interest in the fields of biochemistry and pharmacology due to its biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.
- Chemical Formula : C7H17ClN4O2
- Molecular Weight : 196.69 g/mol
- CAS Number : 87183060
This compound primarily functions as an inhibitor of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO). By inhibiting NOS, this compound decreases NO levels, which are involved in various physiological processes such as:
- Vasodilation : NO is a potent vasodilator; its inhibition can affect blood pressure regulation.
- Neurotransmission : NO plays a role in signaling pathways within the nervous system.
- Immune Response : NO is involved in the immune system's response to pathogens.
The inhibition of NOS by this compound has been linked to various therapeutic effects, including potential applications in cardiovascular diseases and neurodegenerative disorders .
In Vitro Studies
-
Protein Refolding : this compound has been studied for its role in enhancing protein solubility and refolding. A study demonstrated that it increases the solubility of recombinant plasminogen activator (rPA), suggesting its utility in protein purification processes .
Concentration (M) Solubility of rPA (mg/mL) 0.1 0.5 0.5 1.2 1.0 2.1 - Antibacterial Activity : Research indicates that arginine derivatives exhibit antibacterial properties, with some studies showing that this compound can enhance the efficacy of certain antibiotics against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .
In Vivo Studies
In animal models, this compound has been observed to affect vascular responses and inflammatory processes by modulating NO levels. These findings support its potential as a therapeutic agent for conditions characterized by endothelial dysfunction and inflammation .
Case Studies
- Cardiovascular Research : A study investigated the effects of this compound on blood pressure regulation in hypertensive rats. Results indicated that administration of the compound led to significant reductions in systolic blood pressure, suggesting its potential use in managing hypertension .
- Neuroprotection : In models of neurodegeneration, this compound showed promise in reducing neuronal damage by modulating nitric oxide pathways, highlighting its potential as a neuroprotective agent .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUBNGCCLWQUHK-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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